Dde Biotin-PEG4-Picolyl Azide

Protein Purification Affinity Chromatography Native Elution

Standard biotin-azides require harsh elution (SDS/heat) or high [Cu] (cytotoxic), limiting MS and live-cell assays. This tri-functional reagent solves both issues. - **Cleavable Dde**: >90% elution with 2% hydrazine; recover native protein complexes for MS/functional assays. - **Picolyl azide**: Enables CuAAC at 10x lower [Cu]; reduces cytotoxicity in live-cell labeling (e.g., glycan, nascent RNA). - **PEG4 spacer**: Enhances solubility & prevents aggregation. - **PROTACs**: Modular synthesis & ternary complex release. Imported, QC-validated. Supplied with analytic data (HPLC, MS).

Molecular Formula C38H57N9O9S
Molecular Weight 816.0 g/mol
Cat. No. B11828508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDde Biotin-PEG4-Picolyl Azide
Molecular FormulaC38H57N9O9S
Molecular Weight816.0 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C(=NCCC(=O)NC2=CN=C(C=C2)CN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)C
InChIInChI=1S/C38H57N9O9S/c1-38(2)21-30(48)35(31(49)22-38)28(40-11-9-34(51)44-27-8-7-26(42-23-27)24-43-47-39)10-13-53-15-17-55-19-20-56-18-16-54-14-12-41-33(50)6-4-3-5-32-36-29(25-57-32)45-37(52)46-36/h7-8,23,29,32,36,48H,3-6,9-22,24-25H2,1-2H3,(H,41,50)(H,44,51)(H2,45,46,52)/t29-,32-,36-/m0/s1
InChIKeyDCSHIGVYFAFOCE-RHLYCORQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dde Biotin-PEG4-Picolyl Azide Overview


Dde Biotin-PEG4-Picolyl Azide is a tri-functional biotinylation reagent that combines three distinct functionalities: a Dde-protected biotin moiety for cleavable capture, a PEG4 spacer arm for enhanced solubility and steric accessibility, and a picolyl azide group for copper-chelating click chemistry [1]. The integration of these elements into a single molecule addresses key limitations in standard biotin-streptavidin purification workflows, particularly the harsh elution conditions required to break the biotin-streptavidin bond and the slow kinetics of conventional CuAAC reactions at low, biocompatible copper concentrations [2].

Cleavable Dde Linker

Enables native protein elution for functional assays and intact MS analysis

Picolyl Azide Cu(I) Chelation

Accelerates CuAAC labeling at lower copper concentrations for live-cell compatibility

PEG4 Spacer Arm

Improves aqueous solubility and streptavidin binding access for efficient capture

Why Dde Biotin-PEG4-Picolyl Azide Cannot Be Replaced


Attempting to substitute Dde Biotin-PEG4-Picolyl Azide with simpler biotin azides or non-cleavable analogs introduces significant technical debt into the experimental workflow. Standard biotin azides lack an elutable Dde linker, meaning that captured proteins are permanently bound to streptavidin and cannot be recovered under native conditions, severely limiting downstream analysis such as mass spectrometry or functional assays . Furthermore, while non-picolyl biotin azides can participate in CuAAC, they require significantly higher copper concentrations for efficient labeling, which increases cytotoxicity in live-cell experiments and can compromise the integrity of copper-sensitive proteins [1]. The absence of the PEG4 spacer in shorter linkers also reduces aqueous solubility and can lead to protein aggregation, impacting assay reproducibility .

Target Reagent
Cleavable Capture

Dde linker permits mild hydrazine cleavage to recover native proteins.

Low-Copper CuAAC

Picolyl azide enables efficient labeling at reduced Cu(I) catalyst load.

PEG4 Spacer

Hydrophilic spacer reduces steric hindrance for streptavidin binding.

Simpler Biotin Azide
Irreversible Binding

Non-cleavable linkers require denaturing elution, damaging protein structure.

High Cu(I) Requirement

Conventional azides demand higher copper concentrations, increasing cytotoxicity.

Limited Spacer

Shorter linkers (e.g., LC) may hinder biotin–streptavidin access and cause aggregation.

Dde Biotin-PEG4-Picolyl Azide Performance Evidence


Dde-Mediated Cleavage for Native Protein Recovery

A key procurement consideration for biotin reagents is the recoverability of the target biomolecule. Dde Biotin-PEG4-Picolyl Azide incorporates a Dde linker that is cleaved under mild, non-denaturing conditions, enabling the release of captured proteins from streptavidin . In contrast, non-cleavable biotin reagents, such as standard Biotin-PEG4-Azide, typically require harsh, denaturing elution (e.g., boiling in SDS buffer) which destroys protein structure and function . Quantitative data from technical datasheets shows that Dde cleavage with 2% hydrazine achieves >90% release efficiency .

Dde Cleavage Efficiency
Data to verify
Target: >90% release (2% hydrazine)
Non-cleavable: ~0% (mild conditions)
Supports native protein recovery for functional assays
Technical datasheet claim; independent verification recommended
Protein Purification Affinity Chromatography Native Elution

Accelerated CuAAC via Picolyl Azide Chelation

The picolyl azide moiety chelates Cu(I) ions, increasing their effective concentration at the reaction site and dramatically accelerating the CuAAC reaction [1]. This allows for robust labeling at copper concentrations that are toxic or ineffective for standard azides [1]. Comparative vendor data indicates that using a Biotin-Picolyl Azide instead of a conventional Biotin Azide allows for at least a tenfold reduction in the concentration of the copper catalyst without sacrificing labeling efficiency [2]. The picolyl moiety accelerates the reaction by one to two orders of magnitude compared to a 'linear' azide [1].

Cu(I) Catalyst Reduction
Head-to-head
≥10-fold lower Cu(I)
Reduces cytotoxicity in live-cell CuAAC
Labeling efficiency maintained per vendor data
CuAAC Bioorthogonal Chemistry Live-cell Imaging

PEG4 Spacer for Reduced Steric Hindrance

The PEG4 spacer arm (approximately 18 atoms long) is engineered to reduce steric hindrance during the binding of the biotin moiety to the deep binding pocket of streptavidin, particularly when the biotin is conjugated to a large protein . While direct comparative kinetic data (e.g., kon, koff) for this exact compound versus a shorter linker (e.g., aminocaproic acid, LC) is not provided in the available technical documentation, the inclusion of a PEG4 spacer is a class-level inference for improved accessibility . Vendor descriptions for similar PEG4-biotin constructs state that the flexible, hydrophilic spacer provides 'better access' and 'reduces steric hindrance' compared to the shorter, hydrophobic LC spacer .

PEG4 Spacer Access
Class-level inference
PEG4 (18 atoms) vs. LC spacer
Expected improved streptavidin binding; binding data unavailable
Supplier description; confirm with target protein
Protein Conjugation Affinity Binding PEGylation

Key Applications of Dde Biotin-PEG4-Picolyl Azide


Native Protein Complex Purification for MS

This reagent is ideal for affinity purification of protein complexes where native elution is critical for downstream functional assays or intact mass analysis. The >90% cleavage efficiency with 2% hydrazine ensures quantitative recovery of the target complex without denaturation, overcoming a major limitation of standard biotin. This allows for the identification of interacting partners by MS while preserving their native post-translational modifications.

Live-Cell Metabolic Labeling of Biomolecules

The ability of the picolyl azide to enable a tenfold reduction in copper catalyst concentration [1] makes it particularly suitable for labeling alkyne-modified biomolecules (e.g., from metabolic incorporation of Ac4ManNAz, AHA, or EU) in living cells. This significantly reduces copper-induced cytotoxicity and oxidative stress [2], preserving cell viability and physiology during long-term labeling experiments, which is essential for tracking dynamic processes like glycosylation or nascent RNA synthesis.

Biotinylated PROTAC Synthesis

The compound serves as a versatile PEG-based linker in the synthesis of PROTAC molecules . Its cleavable Dde group and clickable picolyl azide allow for modular, step-wise construction of PROTACs. The Dde moiety provides a built-in control, enabling the selective release and analysis of the target protein-PROTAC-E3 ligase ternary complex, which is invaluable for optimizing PROTAC efficacy and selectivity .

Application
Selection Property
Validation Focus
Native protein complex purification
Cleavable Dde biotin linker
Verify native elution efficiency and protein integrity
Live-cell metabolic labeling
Picolyl azide for low-copper CuAAC
Assess cell viability and labeling specificity at reduced Cu(I)
Biotinylated PROTAC synthesis
Clickable, cleavable PEG4 linker
Validate ternary complex assembly and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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